2-N-ethyl-4-methylpentane-1,2-diamine
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Overview
Description
N2-Ethyl-4-methyl-pentane-1,2-diamine is an organic compound with the molecular formula C8H20N2. It is a diamine, meaning it contains two amine groups, which are functional groups characterized by a nitrogen atom bonded to hydrogen atoms and/or alkyl groups. This compound is used in various chemical reactions and has applications in different scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-Ethyl-4-methyl-pentane-1,2-diamine typically involves the reaction of 4-methylpentane-1,2-diamine with ethylating agents under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the ethylation process. The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield of the desired product .
Industrial Production Methods
Industrial production of N2-Ethyl-4-methyl-pentane-1,2-diamine follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to maintain the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
N2-Ethyl-4-methyl-pentane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) are employed for substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Halogenated amines.
Scientific Research Applications
N2-Ethyl-4-methyl-pentane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers and specialty chemicals
Mechanism of Action
The mechanism of action of N2-Ethyl-4-methyl-pentane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use, such as in biological systems or chemical reactions .
Comparison with Similar Compounds
Similar Compounds
4-Methylpentane-1,2-diamine: Lacks the ethyl group, leading to different reactivity and applications.
N2-Methyl-4-methyl-pentane-1,2-diamine: Contains a methyl group instead of an ethyl group, affecting its chemical properties.
N2-Propyl-4-methyl-pentane-1,2-diamine: Has a propyl group, resulting in variations in its reactivity and uses
Uniqueness
N2-Ethyl-4-methyl-pentane-1,2-diamine is unique due to its specific structure, which imparts distinct chemical properties and reactivity. The presence of the ethyl group enhances its ability to participate in certain reactions and makes it suitable for specific applications in research and industry .
Properties
IUPAC Name |
2-N-ethyl-4-methylpentane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2/c1-4-10-8(6-9)5-7(2)3/h7-8,10H,4-6,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMWSOMBWNSMKRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(CC(C)C)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20341700 |
Source
|
Record name | 2-N-ethyl-4-methylpentane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20341700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
908098-33-9 |
Source
|
Record name | 2-N-ethyl-4-methylpentane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20341700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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